molecular formula C16H30N2O2 B3027429 tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate CAS No. 1286274-37-0

tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate

Cat. No.: B3027429
CAS No.: 1286274-37-0
M. Wt: 282.42
InChI Key: GEFHIXGROIXMSF-UHFFFAOYSA-N
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Description

tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate is a carbamate-protected piperidine derivative characterized by a cyclopentylmethyl substituent at the piperidine nitrogen. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where such structures are often utilized to modulate bioactivity, solubility, and metabolic stability. The tert-butyl carbamate (Boc) group provides steric protection for the amine, enabling selective reactions at other functional groups during multi-step syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(cyclopentylmethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-8-10-18(11-9-14)12-13-6-4-5-7-13/h13-14H,4-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFHIXGROIXMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134786
Record name Carbamic acid, N-[1-(cyclopentylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-37-0
Record name Carbamic acid, N-[1-(cyclopentylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(cyclopentylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopentylmethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for tert-butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate is C14H26N2O2C_{14}H_{26}N_{2}O_{2} with a molecular weight of approximately 254.374 g/mol. The compound features a piperidine ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

Synthesis and Intermediates

One of the primary applications of this compound is as an intermediate in the synthesis of various bioactive compounds. Its synthesis often involves reactions that utilize protected amines and carbamates, allowing for the formation of more complex structures.

Table 1: Synthesis Pathways

Reaction TypeReagents/ConditionsProduct
Carbamate Formationtert-Butyl chloroformate + amineThis compound
DeprotectionAcidic conditions (e.g., HCl)Free amine derivative

3.1. β-Lactamase Inhibition

Compounds similar to this compound have been studied for their ability to inhibit β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in bacteria, making inhibitors crucial for enhancing the efficacy of β-lactam antibiotics such as penicillins and cephalosporins. Research indicates that derivatives of this compound can serve as effective β-lactamase inhibitors when combined with traditional antibiotics .

3.2. Neuropharmacology

The piperidine structure is often associated with neuroactive compounds. Studies have shown that piperidine derivatives can exhibit activity at various neurotransmitter receptors, including dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety .

Case Study 1: Antibiotic Resistance

In a study published in Antimicrobial Agents and Chemotherapy, researchers explored the efficacy of a β-lactamase inhibitor derived from a similar carbamate structure. The study demonstrated that the inclusion of such inhibitors significantly improved the effectiveness of standard antibiotics against resistant bacterial strains .

Case Study 2: Neuroactive Properties

Another study published in Journal of Medicinal Chemistry investigated a series of piperidine derivatives, including those related to this compound, for their effects on serotonin receptors. The results indicated that these compounds could enhance serotonin activity, suggesting their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Substituent Effects :

  • Bulkier substituents (e.g., cyclopentylmethyl) introduce steric hindrance, which may slow reaction kinetics but enhance metabolic stability by shielding the carbamate group.
  • Aromatic vs. aliphatic chains : Benzyl derivatives exhibit distinct NMR aromatic signals (δ 7.0–7.3 ppm), while aliphatic chains (e.g., 3-phenylpropyl) show complex splitting patterns in the δ 1.8–2.6 ppm range.

Physicochemical and Spectroscopic Properties

NMR Spectral Data

  • tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate :
    • $^1$H NMR (CDCl₃): δ 1.44 (s, 11H, Boc), 7.24–7.27 (d, J = 8.6–8.7 Hz, aromatic H).
    • $^{13}$C NMR: δ 155.1 (C=O), 136.7 (quaternary C-Cl).
  • tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate :
    • $^1$H NMR (CDCl₃): δ 2.36 (m, 2H, CH₂), 7.17–7.26 (m, aromatic H).

Comparison : The cyclopentylmethyl group in the target compound is expected to show characteristic cyclopentane proton signals (δ 1.5–2.0 ppm, multiplet) and a deshielded methylene adjacent to the piperidine nitrogen.

Molecular Weight and Lipophilicity

  • tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate: Molecular weight 329.4 g/mol; cyanobenzoyl group increases polarity.
  • This compound : Estimated molecular weight ~310–325 g/mol; cyclopentylmethyl enhances lipophilicity (logP > 3).

Biological Activity

tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate, with the CAS number 1286274-37-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H23N2O2. Its structure includes a piperidine ring, which is known for its role in various biological activities.

PropertyValue
Molecular Weight251.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

The biological activity of this compound may involve interactions with various receptors and enzymes. The piperidine moiety is known to modulate neurotransmitter systems, particularly those related to dopamine and serotonin, which are crucial in neurological functions.

Research Findings

  • Neuroprotective Effects : Studies have indicated that compounds similar to this compound exhibit neuroprotective properties against oxidative stress and neuroinflammation. For instance, derivatives have been shown to inhibit the release of pro-inflammatory cytokines in neuronal cell lines, suggesting a potential application in neurodegenerative diseases .
  • Antidepressant Activity : Research has demonstrated that piperidine derivatives can exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain .
  • Analgesic Properties : Some studies suggest that compounds with similar structures may possess analgesic properties by acting on pain pathways in the central nervous system. This is particularly relevant for developing new analgesics with fewer side effects compared to traditional opioids .

Case Study 1: Neuroprotective Mechanisms

A study exploring the neuroprotective effects of piperidine derivatives found that certain compounds could reduce neuronal cell death induced by amyloid-beta toxicity. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and modulation of mitochondrial function .

Case Study 2: Antidepressant-Like Effects

In a controlled study using animal models, a piperidine derivative demonstrated significant antidepressant-like effects as measured by the forced swim test and tail suspension test. The compound increased serotonin levels in the hippocampus, indicating its potential as a treatment for depression .

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate to improve yield and purity?

  • Methodological Answer : The synthesis of piperidine-derived carbamates typically involves multi-step reactions, including condensation, reduction, and protection. For example, analogous compounds like tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate are synthesized using 4-N-BOC-aminopiperidine and aldehydes (e.g., 3-nitrobenzaldehyde) under conditions involving dichloromethane as a solvent and triethylamine as a catalyst . To optimize yield:
  • Use inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
    Scaling up requires transitioning from batch to continuous flow synthesis, which enhances reproducibility and reduces byproducts .

Q. What spectroscopic techniques are recommended for characterizing tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR to confirm the piperidine ring, cyclopentylmethyl group, and carbamate functionality. For example, analogous compounds show distinct shifts for the tert-butyl group (~1.4 ppm in ¹H NMR) and carbonyl carbons (~155 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₇H₃₀N₂O₂ for related compounds) .
  • Infrared (IR) Spectroscopy :
  • Peaks at ~1680–1720 cm⁻¹ for carbonyl (C=O) and ~1250 cm⁻¹ for C-O bonds in the carbamate group .

Q. What purification strategies are effective for isolating tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate from reaction mixtures?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water phases.
  • Column Chromatography : Use silica gel with gradients of ethyl acetate in hexane (e.g., 10–30% for intermediates) .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) for final product crystallization.

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for synthesizing this compound?

  • Methodological Answer : Institutions like ICReDD employ quantum chemical calculations (e.g., DFT) to predict transition states and reaction energetics. For example:
  • Simulate the condensation step between cyclopentylmethyl halides and 4-N-BOC-aminopiperidine to identify optimal catalysts (e.g., triethylamine vs. DIPEA).
  • Use machine learning to analyze experimental datasets and recommend solvent systems (e.g., dichloromethane vs. THF) .

Q. How do structural modifications (e.g., cyclopentylmethyl vs. nitrobenzyl substituents) influence the reactivity and biological activity of piperidine carbamates?

  • Methodological Answer :
  • Comparative Reactivity Studies :
  • Cyclopentylmethyl groups may enhance lipophilicity compared to aromatic substituents, affecting membrane permeability. Test via logP measurements or Caco-2 cell assays.
  • Substituent position (e.g., meta vs. para) on benzyl analogs alters electronic effects, impacting reduction kinetics (e.g., nitro to amine conversion) .
  • Structure-Activity Relationship (SAR) :
  • Compare IC₅₀ values in target assays (e.g., enzyme inhibition) across analogs.

Q. What experimental approaches elucidate the mechanism of carbamate deprotection in tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., D₂O) to study acid-catalyzed deprotection.
  • Trapping Intermediates : Add scavengers (e.g., TEMPO) during trifluoroacetic acid (TFA) treatment to detect radical or carbocation intermediates.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track carbonyl group cleavage .

Q. How should researchers handle reactive intermediates (e.g., free amines) generated during the synthesis of tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate?

  • Methodological Answer :
  • Stabilization : Protect free amines with temporary groups (e.g., Fmoc) during multi-step syntheses.
  • Safety Protocols : Use inert atmospheres and moisture-free conditions to prevent oxidation.
  • Waste Management : Neutralize acidic/basic waste and collaborate with certified disposal services for hazardous byproducts (e.g., nitro derivatives) .

Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent yields or spectral results) for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, temperature control).
  • Cross-Validation : Compare NMR/MS data with PubChem entries or synthetic intermediates (e.g., CID 10562199 for related structures) .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate
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tert-Butyl 1-(cyclopentylmethyl)piperidin-4-ylcarbamate

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